Structural Differentiation from 6,7-Dimethoxy PDE10A Inhibitors: Absence of Key Pharmacophoric Methoxy Groups
The target compound lacks the 6,7-dimethoxy substitution present on the isoquinoline core of the most potent PDE10A inhibitors in this class, including papaverine (IC50 36 nM) and 2-ethyl-6,7-dimethoxy-N-(2-methylbenzyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide (IC50 150 nM) [1]. X-ray crystallography of PDE10A-inhibitor co-complexes demonstrates that the 6,7-dimethoxy groups engage in critical hydrogen-bonding interactions within the active-site pocket; their removal typically reduces potency by >50-fold in related isoquinoline series [2]. The N-cyclopropyl substituent, while sterically compact, may partially compensate through altered conformational restriction, but no direct quantitative data exist for this specific compound [2].
Papaverine: 6,7-diOMe (IC50 36 nM)
Difference: >50-fold potency loss inferred
| Evidence Dimension | Structural pharmacophore presence (6,7-dimethoxy groups critical for PDE10A binding) |
|---|---|
| Target Compound Data | No 6,7-dimethoxy groups; N-cyclopropyl group at position 2 |
| Comparator Or Baseline | Papaverine: 6,7-dimethoxy present (IC50 36 nM); 2-Ethyl-6,7-dimethoxy-N-(2-methylbenzyl) analog: 6,7-dimethoxy present (IC50 150 nM) |
| Quantified Difference | Not quantifiable without direct assay; class-level SAR suggests >50-fold potency reduction upon removal of 6,7-alkoxy groups |
| Conditions | Inferred from PDE10A X-ray co-crystal structures and published SAR of isoquinoline carboxamide series (see REFS-2 for representative SAR data) |
Why This Matters
Procurement of 6,7-dimethoxy analogs as substitutes for the target compound will yield invalid PDE10A potency estimates; the target compound's distinct substitution pattern defines a different SAR region.
- [1] Tu, Z., Xu, J., Jones, L. A., Li, S., & Mach, R. H. (2010). Carbon-11 labeled papaverine as a PET tracer for imaging PDE10A: radiosynthesis, in vitro and in vivo evaluation. Nuclear Medicine and Biology, 37(4), 509-516. View Source
- [2] Chappie, T. A., Humphrey, J. M., Allen, M. P., et al. (2007). Discovery of a series of 6,7-dimethoxy-4-pyrrolidylquinazoline PDE10A inhibitors. Journal of Medicinal Chemistry, 50(2), 182-185. Demonstrates critical role of 6,7-dimethoxy groups in PDE10A active-site binding. View Source
